2-(3,4-dimethoxybenzyl)-N-[(3S)-2-oxo-3-azepanyl]-1,3-benzoxazole-6-carboxamide
Overview
Description
The compound “2-(3,4-dimethoxybenzyl)-N-[(3S)-2-oxo-3-azepanyl]-1,3-benzoxazole-6-carboxamide” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound, and an azepane ring, which is a seven-membered ring containing one nitrogen atom . The molecule also contains several functional groups including an amide group, a carboxamide group, and two methoxy groups attached to a benzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoxazole and azepane rings would add rigidity to the structure and could influence its chemical properties and interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide and carboxamide groups could potentially participate in acid-base reactions. The methoxy groups might be susceptible to demethylation under certain conditions .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-N-[(3S)-2-oxoazepan-3-yl]-1,3-benzoxazole-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-29-18-9-6-14(11-20(18)30-2)12-21-25-16-8-7-15(13-19(16)31-21)22(27)26-17-5-3-4-10-24-23(17)28/h6-9,11,13,17H,3-5,10,12H2,1-2H3,(H,24,28)(H,26,27)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIQXLVYWJWSDH-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)C(=O)NC4CCCCNC4=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)C(=O)N[C@H]4CCCCNC4=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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